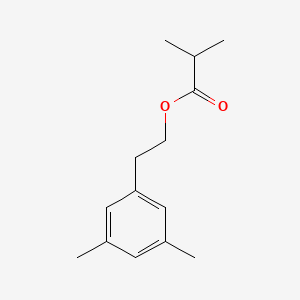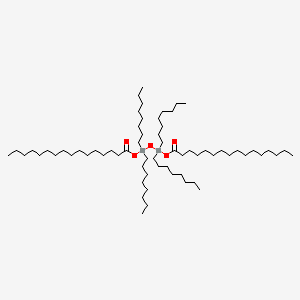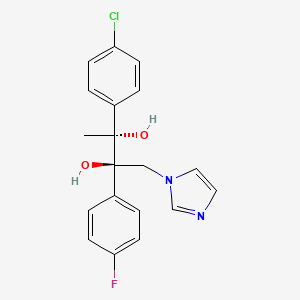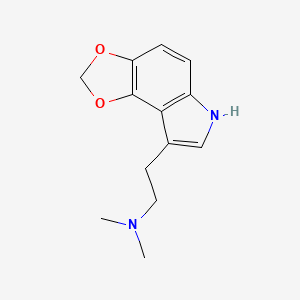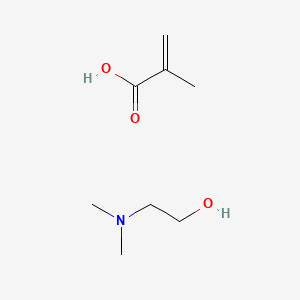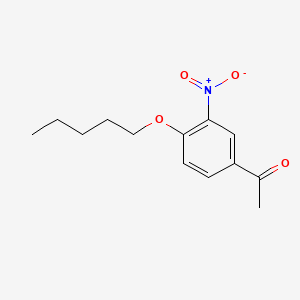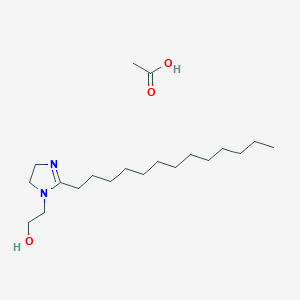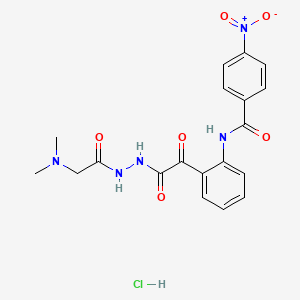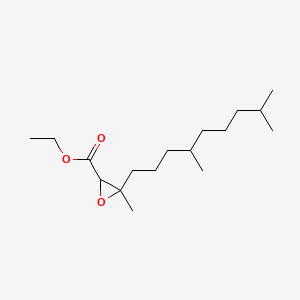
Ethyl 3-(4,8-dimethylnonyl)-3-methyloxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(4,8-dimethylnonyl)-3-methyloxirane-2-carboxylate is a complex organic compound with a unique structure that includes an oxirane ring and a carboxylate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4,8-dimethylnonyl)-3-methyloxirane-2-carboxylate typically involves the reaction of 4,8-dimethylnonyl alcohol with ethyl 3-methyloxirane-2-carboxylate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate ester, which is then cyclized to form the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically includes steps such as esterification, cyclization, and purification through distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(4,8-dimethylnonyl)-3-methyloxirane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Diols or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted oxirane derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(4,8-dimethylnonyl)-3-methyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials, such as polymers or surfactants.
Wirkmechanismus
The mechanism of action of Ethyl 3-(4,8-dimethylnonyl)-3-methyloxirane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(4,8-dimethylnonyl)-3-methyloxirane-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-methyloxirane-2-carboxylate: Lacks the 4,8-dimethylnonyl group, resulting in different chemical and biological properties.
4,8-Dimethylnonyl alcohol: Lacks the oxirane and carboxylate groups, leading to different reactivity and applications.
Other oxirane derivatives: Compounds with different substituents on the oxirane ring can exhibit varying reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
54783-25-4 |
|---|---|
Molekularformel |
C17H32O3 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
ethyl 3-(4,8-dimethylnonyl)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C17H32O3/c1-6-19-16(18)15-17(5,20-15)12-8-11-14(4)10-7-9-13(2)3/h13-15H,6-12H2,1-5H3 |
InChI-Schlüssel |
CZTQWRCUYARWGN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1C(O1)(C)CCCC(C)CCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




